Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[45]decane-7-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a spirocyclic precursor with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The aminomethyl group is then introduced through a nucleophilic substitution reaction using an appropriate amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
- Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
Uniqueness
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both aminomethyl and tert-butyl ester groups. This combination of features provides distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-5-14(9-16)7-11(8-15)18-10-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
VOYQJTNQNIHAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)CN |
Origin of Product |
United States |
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